6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c1-9-2-3-13(23)22(20-9)7-10-5-21(6-10)12-4-11(14(15,16)17)18-8-19-12/h2-4,8,10H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMZWIUBTGUKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl-Pyrimidine Ring: This can be achieved through nucleophilic substitution reactions where a trifluoromethyl group is introduced to a pyrimidine ring, followed by coupling with the pyridazinone core.
Azetidine Ring Formation: The azetidine moiety is often introduced via cyclization reactions involving appropriate amine precursors and halogenated intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., solvents like dichloromethane, temperatures ranging from -78°C to room temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group and the azetidine moiety can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyridazinone core may interact with active sites, disrupting normal biological processes.
Comparison with Similar Compounds
Notes
Methodology : Structural comparisons rely on crystallographic data refined using SHELX programs (e.g., SHELXL for refinement, SHELXD for solution) .
Synthetic Accessibility : The azetidine ring introduces synthetic challenges (e.g., strain-driven side reactions) compared to larger N-heterocycles.
Biological Activity
6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a methyl group, a trifluoromethyl-substituted pyrimidine, and an azetidine moiety, which contribute to its pharmacological profile.
- Molecular Formula : C18H20F3N5O
- Molecular Weight : 379.387 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by promoting the degradation of oncogenic proteins.
Case Studies
- Multiple Myeloma :
- In studies involving multiple myeloma cells, compounds targeting cereblon have demonstrated enhanced apoptosis and reduced cell proliferation compared to controls. This suggests potential effectiveness in treating hematological malignancies.
- Solid Tumors :
- Preclinical models have shown that similar compounds can reduce tumor size and improve survival rates in xenograft models of solid tumors.
The mechanism through which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cancer cell survival and proliferation. The presence of the trifluoromethyl group is believed to enhance the compound's binding affinity to target proteins involved in these pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Azetidine ring functionalization : Introducing the trifluoromethylpyrimidine moiety via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Pyridazinone core assembly : Cyclization of hydrazine derivatives with diketones or via [3+2] cycloaddition strategies.
- Optimization : Reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., DMF, DMSO), and catalysts (e.g., palladium for cross-couplings) are critical for yield and purity .
- Characterization : Confirmation via / NMR, HPLC for purity (>95%), and HRMS for molecular weight validation .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer :
- Buffer preparation : Use ammonium acetate (15.4 g/L) adjusted to pH 6.5 with acetic acid to simulate physiological conditions .
- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, with periodic HPLC analysis to monitor degradation products (e.g., hydrolysis of the pyridazinone ring) .
Advanced Research Questions
Q. How can reaction yields be improved for the trifluoromethylpyrimidine-azetidine intermediate?
- Methodological Answer :
- Fluorination optimization : Replace traditional chlorinated precursors with 2-chloro-6-(trifluoromethyl)pyridine and potassium fluoride in DMSO at 80°C to enhance selectivity .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate high-purity intermediates .
Q. What advanced techniques resolve spectral contradictions (e.g., overlapping NMR signals)?
- Methodological Answer :
- 2D NMR : Employ - HSQC and HMBC to assign ambiguous proton environments (e.g., azetidine methylene protons).
- X-ray crystallography : Resolve stereochemical ambiguities using single-crystal diffraction data (e.g., C–C bond length analysis, as in similar pyridazinone derivatives) .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Docking studies : Use the crystal structure of analogous compounds (e.g., pyridazinone derivatives with resolved X-ray data) to model interactions with target enzymes .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
Q. What strategies are used to design analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) and evaluate SAR using in vitro assays.
- Scaffold hopping : Modify the azetidine ring to pyrrolidine or piperidine derivatives to assess conformational flexibility effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
